molecular formula C9H15N3 B15051450 (1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine

(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No.: B15051450
M. Wt: 165.24 g/mol
InChI Key: VCIAIEWMYGUQDE-ZETCQYMHSA-N
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Description

The compound (1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a chiral amine derivative featuring an imidazo[1,2-a]pyridine core fused with a bicyclic system. Its stereochemistry at the C1 position (S-configuration) and the ethylamine substituent at position 2 of the imidazo ring distinguish it from related analogs. Key physicochemical properties include a molecular weight of 161.2 g/mol, predicted density of 1.22 g/cm³, and a pKa of 8.31, suggesting moderate basicity and solubility under physiological conditions . This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold's prevalence in bioactive molecules targeting neurological and inflammatory pathways.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

(1S)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine

InChI

InChI=1S/C9H15N3/c1-7(10)8-6-12-5-3-2-4-9(12)11-8/h6-7H,2-5,10H2,1H3/t7-/m0/s1

InChI Key

VCIAIEWMYGUQDE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CN2CCCCC2=N1)N

Canonical SMILES

CC(C1=CN2CCCCC2=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups to the amine moiety.

Scientific Research Applications

(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Varied Substituent Positions

a. Positional Isomerism

  • 2-{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine: The ethylamine group is attached to position 3 instead of position 2. Molecular weight (165.24 g/mol) and lipophilicity are slightly higher than the target compound .
  • 1-{2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine : The amine is at position 6, and an ethyl group replaces the methyl substituent on the imidazo ring. This modification increases steric bulk and may reduce solubility compared to the target compound .

b. Core Heterocycle Variations

  • The Schiff base substituent introduces additional electronic effects, broadening applications in catalysis or materials science .
  • 2-(6-(Thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine: Features an imidazo[1,2-b]pyrazole core instead of imidazo[1,2-a]pyridine.

Substituent Modifications

a. Alkyl and Aromatic Groups

  • 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine : A methyl group at position 2 and an amine at position 6. The reduced chain length (methyl vs. ethylamine) decreases molecular weight (151.21 g/mol) and may limit conformational flexibility .
  • {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine : Substitutes ethylamine with a methylamine group, lowering molecular weight (165.24 g/mol) and altering basicity. The shorter chain may reduce membrane permeability .

b. Protective Groups and Prodrugs

  • tert-Butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate : Incorporates a carbamate-protected amine, increasing lipophilicity (logP) and stability. This design is common in prodrugs to enhance bioavailability .

Stereochemical Considerations

  • (S)-1-(Imidazo[1,2-a]pyridin-6-yl)ethan-1-amine : Shares the S-configuration but attaches the ethylamine to position 6. Stereochemistry at C1 influences chiral recognition in enzyme-binding pockets, with the S-isomer often showing higher affinity in neurological targets .

Research Implications

  • Drug Design : Position 2-substituted ethylamine derivatives (e.g., target compound) exhibit optimal balance between solubility and lipophilicity for blood-brain barrier penetration.
  • Synthetic Challenges : Compounds with tert-butyl carbamate or thiophene substituents require multi-step syntheses, impacting scalability.
  • Activity Trends : Amine position (2 vs. 6) correlates with selectivity in kinase inhibition assays, as seen in analogs from Enamine Ltd .

Biological Activity

(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11N3
  • Molecular Weight : 163.21 g/mol
  • CAS Number : 185796-58-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. Research indicates that compounds in the imidazo[1,2-a]pyridine family can modulate enzyme activities and influence cellular responses.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

  • Inhibition of ENPP1 : Compounds similar to this compound have been shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in cancer progression. The inhibition of ENPP1 enhances the immune response by stimulating the cGAS-STING pathway .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • Neuroprotection in Models : In vitro studies indicate that derivatives of imidazo[1,2-a]pyridines can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases .

Case Study 1: ENPP1 Inhibition

In a study focusing on imidazo[1,2-a]pyrazine derivatives:

  • Compound Tested : A derivative with a similar structure showed an IC50 value of 5.70 nM against ENPP1.
  • Outcome : The compound enhanced the expression of immune response genes and demonstrated significant antitumor efficacy in murine models when combined with anti-PD-1 therapy .

Case Study 2: Neuroprotective Screening

Another study screened various imidazo derivatives for neuroprotective effects:

  • Findings : Certain analogs exhibited protective effects against glutamate-induced toxicity in neuronal cultures. These findings support further investigation into their therapeutic potential for conditions like Alzheimer's disease .

Data Tables

Activity TypeTarget/MechanismIC50 ValueReferences
ENPP1 InhibitionImmune modulation5.70 nM
NeuroprotectionOxidative stressN/A

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